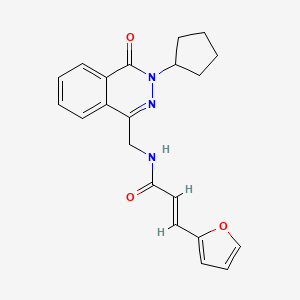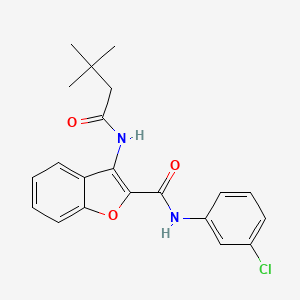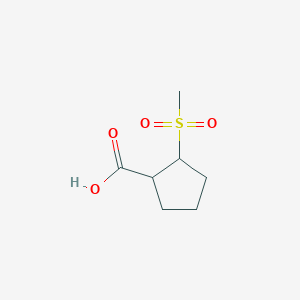![molecular formula C6H8N4O2 B2639371 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1333508-96-5](/img/structure/B2639371.png)
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is an organic compound with the molecular formula C6H8N4O2. It is characterized by a pyrazolo[1,5-a]pyrazine core structure with a nitro group at the 2-position.
Preparation Methods
The synthesis of 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can be achieved through multiple synthetic routes. One common method involves the selective oxidation of precursor compounds. For example, a straightforward synthesis involves the use of NH-pyrazole carbonic acids as key intermediates. Industrial production methods may involve multistep synthesis or selective oxidation reactions to obtain the desired compound .
Chemical Reactions Analysis
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted pyrazolo[1,5-a]pyrazines .
Scientific Research Applications
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in medicinal chemistry.
Biology: The compound has been studied for its potential biological activities, including antiviral properties.
Industry: It is used in the synthesis of optical materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, its antiviral activity against HBV is attributed to its ability to inhibit the core protein of the virus, thereby preventing viral replication. The compound’s effects are mediated through pathways involving the modulation of viral protein functions .
Comparison with Similar Compounds
2-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Contains an amino group instead of a nitro group, leading to different biological activities and chemical reactivity.
2-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: The presence of an iodine atom makes it suitable for organometallic chemistry applications.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-10(12)6-3-5-4-7-1-2-9(5)8-6/h3,7H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZDHNUYKKUDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)[N+](=O)[O-])CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2639292.png)

![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine](/img/structure/B2639296.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-[4-(4-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B2639297.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2639298.png)


![N-(4-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2639303.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2639305.png)
![ethyl 2-(2-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2639308.png)

